diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate
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Overview
Description
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is an organic compound that features a thiophene ring, a nitro group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit diverse chemical and biological properties.
Uniqueness
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is unique due to the combination of its nitro group, thiophene ring, and propanedioate moiety. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
620960-34-1 |
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Molecular Formula |
C13H17NO6S |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate |
InChI |
InChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
KKUOFIAHIHDJBK-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
Origin of Product |
United States |
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